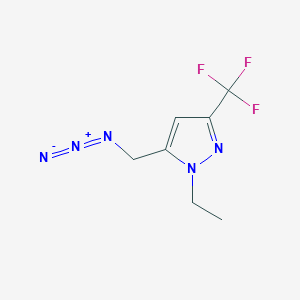

5-(azidomethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole

Descripción general

Descripción

The compound “5-(azidomethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its ability to alter the chemical properties of molecules, often increasing their stability and reactivity . The azidomethyl group (-CH2N3) is a type of azide functional group, which is often used in click chemistry due to its high reactivity.

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the pyrazole ring, the trifluoromethyl group, and the azidomethyl group. Each of these groups contributes to the overall shape and electronic distribution of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the trifluoromethyl and azidomethyl groups. Trifluoromethyl groups are known to influence the reactivity of compounds, often making them more reactive . Azides are highly reactive and can participate in a variety of reactions, including click reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds .Aplicaciones Científicas De Investigación

Synthesis of Heterocycles

5-(Azidomethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole: is a valuable precursor in synthesizing various heterocyclic compounds. The azide group in this compound can undergo thermal or catalyzed reactions to form five- or six-membered heterocycles, often with significant biological activity . These reactions can include cycloadditions, such as [3+2] cycloaddition, leading to the formation of isoxazoles and other nitrogen-containing rings .

Organic Azides in Medicinal Chemistry

Organic azides, such as our compound of interest, are frequently used in medicinal chemistry due to their versatility in forming bioactive heterocycles. The azido group can be transformed into a variety of functional groups, which are integral to many pharmaceuticals. For example, azides can be converted into amines, which are a common motif in drug molecules .

Fluorinated Compounds in Material Science

The trifluoromethyl group in 5-(azidomethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole makes it a candidate for developing materials with unique properties. Fluorinated compounds are known for their thermal stability and resistance to solvents and acids, making them suitable for applications in coatings and specialty plastics .

Agrochemical Research

Fluorinated pyrazoles, including our compound, have potential applications in agrochemical research. The introduction of fluorine atoms can enhance the biological activity of herbicides and pesticides. The trifluoromethyl group, in particular, can improve the metabolic stability of these compounds, making them more effective in the field .

Nonlinear Optical Materials

The presence of both azido and trifluoromethyl groups in 5-(azidomethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole suggests potential applications in nonlinear optical materials. These materials are crucial for photonic devices and can be used in optical switches, modulators, and telecommunication systems .

Synthesis of Fluorinated Triazoles and Tetrazoles

This compound can also serve as a building block for the synthesis of fluorinated triazoles and tetrazoles, which are important in various fields. These heterocycles can be used in pharmaceuticals, with several known drugs containing fluorinated triazolyl or tetrazolyl groups. Additionally, they can be utilized in technology applications, such as semiconductors and corrosion inhibitors .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as trifluridine and trifluoperazine , have been shown to interact with various targets. Trifluridine, for instance, is a nucleoside metabolic inhibitor that targets DNA replication in cancer cells . Trifluoperazine, on the other hand, blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain .

Mode of Action

Based on the structural similarity to trifluoperazine, it could potentially interact with its targets by blocking certain receptors, thus affecting various physiological processes .

Biochemical Pathways

For instance, trifluridine is incorporated into DNA, disrupting DNA function during cell replication .

Pharmacokinetics

Similar compounds like 5-fluorouracil have been shown to have a short plasma half-life and rapid elimination after parenteral administration .

Safety and Hazards

Propiedades

IUPAC Name |

5-(azidomethyl)-1-ethyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N5/c1-2-15-5(4-12-14-11)3-6(13-15)7(8,9)10/h3H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXNALRVAFZORM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(F)(F)F)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(azidomethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

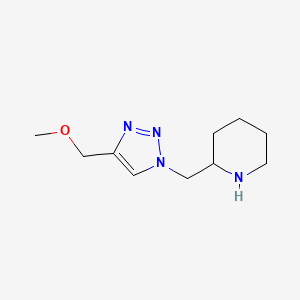

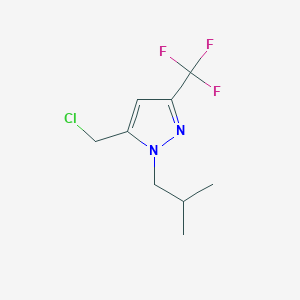

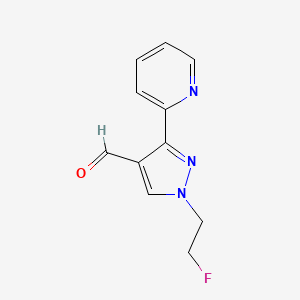

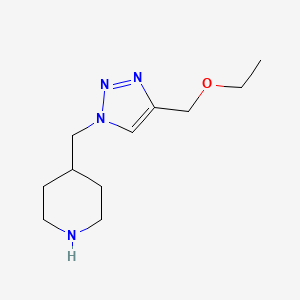

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1482975.png)